![molecular formula C17H17NO3 B3074441 5-Hydroxymethyl-1,3-dihydro-isoindole-2-carboxylic acid benzyl ester CAS No. 1019889-84-9](/img/structure/B3074441.png)
5-Hydroxymethyl-1,3-dihydro-isoindole-2-carboxylic acid benzyl ester
Overview
Description
“5-Hydroxymethyl-1,3-dihydro-isoindole-2-carboxylic acid benzyl ester” is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . One method involves the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol . This process yields a tricyclic indole, which after several steps, produces an azepinoindole .Molecular Structure Analysis
The molecular structure of “5-Hydroxymethyl-1,3-dihydro-isoindole-2-carboxylic acid benzyl ester” is similar to that of other isoindoline derivatives . Isoindoline is a heterocyclic organic compound with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring .Scientific Research Applications
Medicinal Chemistry and Drug Development
Indole derivatives, including isoindole compounds, play a significant role in drug discovery. Researchers have explored the potential of this compound as a scaffold for designing novel drugs. The presence of the indole moiety often enhances biological activity. Scientists investigate its interactions with specific receptors, enzymes, or cellular pathways to develop targeted therapies. Further studies are needed to identify specific targets and optimize its pharmacological properties .
Antimicrobial Activity
Methyl (E)-1-(substitutedbenzyl)-3-((2-(4,5-dihydro-1H-imidazol-2-yl)hydrazono)methyl)-1H-indole-5-carboxylate derivatives, which share structural similarities with our compound, have been reported as antimicrobial agents. These derivatives exhibit activity against Mycobacterium tuberculosis, multidrug-resistant Acinetobacter baumanii, and Gram-negative bacteria .
Synthetic Methodology
Given the importance of indoles, developing efficient synthetic routes is crucial. Researchers continue to explore novel methods for constructing indole derivatives. Investigating the synthesis of our compound can contribute to the toolbox of synthetic chemists.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, causing various biological changes . These interactions often result in the inhibition or activation of certain biochemical pathways .
Biochemical Pathways
These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to exhibit various biologically vital properties, contributing to their therapeutic potential .
properties
IUPAC Name |
benzyl 5-(hydroxymethyl)-1,3-dihydroisoindole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-11-14-6-7-15-9-18(10-16(15)8-14)17(20)21-12-13-4-2-1-3-5-13/h1-8,19H,9-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPYFPILEITOFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)OCC3=CC=CC=C3)C=C(C=C2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxymethyl-1,3-dihydro-isoindole-2-carboxylic acid benzyl ester |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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